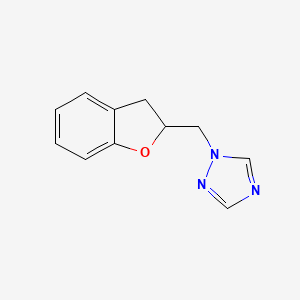![molecular formula C10H7BrN2O4S B7579585 2-[[(5-Bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579585.png)
2-[[(5-Bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(5-Bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-[[(5-Bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. This compound has been shown to inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans.
Biochemical and Physiological Effects:
Studies have shown that 2-[[(5-Bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has low toxicity and does not have any significant effects on mammalian cells. This compound has been shown to have a low affinity for human serum albumin, which suggests that it may have a short half-life in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[[(5-Bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid in laboratory experiments include its low toxicity and broad-spectrum antibacterial and antifungal properties. However, the limitations of using this compound include its limited solubility in water and its potential instability in certain conditions.
Future Directions
There are several future directions for the study of 2-[[(5-Bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid. One direction is the development of new derivatives of this compound that may have improved solubility and stability. Another direction is the investigation of the mechanism of action of this compound in more detail, which may lead to the development of new antibiotics and antifungal agents. Finally, the potential use of 2-[[(5-Bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid in cancer treatment should be further explored, as it may have potential as a new chemotherapy agent.
Synthesis Methods
2-[[(5-Bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid can be synthesized using various methods, including the reaction of 5-bromofuran-2-carboxylic acid with thioamide and formaldehyde. This reaction yields 2-[[(5-Bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid as a white solid with a purity of over 95%. Other methods include the reaction of 2-amino-5-bromofuran with thioamide and formaldehyde, which yields a similar product with a purity of over 98%.
Scientific Research Applications
2-[[(5-Bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 2-[[(5-Bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-[[(5-bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4S/c11-7-2-1-6(17-7)9(14)12-3-8-13-5(4-18-8)10(15)16/h1-2,4H,3H2,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVRWLXCBBRWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NCC2=NC(=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(5-Bromofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)
![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)
![2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579538.png)

![2-[[(2-Methoxypyridine-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579542.png)
![2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579544.png)

![2-[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid](/img/structure/B7579557.png)
![2-[[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579559.png)
![2-[[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579564.png)
![2-[[(2-Cyclopent-2-en-1-ylacetyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579567.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone](/img/structure/B7579569.png)
![2-[[[2-(2-Oxoazepan-1-yl)acetyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579579.png)
![2-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579591.png)